![molecular formula C21H26N2O3 B12056476 Yohimbine-[13C,d3]](/img/structure/B12056476.png)
Yohimbine-[13C,d3]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yohimbine-[13C,d3] is a labeled compound of yohimbine, an indole alkaloid derived from the bark of the African tree Pausinystalia johimbe. Yohimbine is known for its pharmacological properties, particularly as an alpha-2 adrenergic receptor antagonist. The labeled version, Yohimbine-[13C,d3], is used in scientific research to study the pharmacokinetics and metabolic pathways of yohimbine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Yohimbine-[13C,d3] involves the incorporation of carbon-13 and deuterium isotopes into the yohimbine molecule. The process typically starts with the extraction of yohimbine from the bark of Pausinystalia johimbe. The extracted yohimbine is then subjected to isotopic labeling through a series of chemical reactions that introduce the carbon-13 and deuterium atoms into specific positions of the molecule .
Industrial Production Methods: Industrial production of Yohimbine-[13C,d3] follows a similar extraction and labeling process but on a larger scale. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions: Yohimbine-[13C,d3] undergoes various chemical reactions, including:
Oxidation: Involves the conversion of yohimbine to its oxidized form using oxidizing agents.
Reduction: Reduction reactions can convert yohimbine to its reduced form.
Substitution: Substitution reactions involve the replacement of specific atoms or groups in the yohimbine molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of yohimbine can produce yohimbone, while reduction can yield dihydroyohimbine .
Wissenschaftliche Forschungsanwendungen
Yohimbine-[13C,d3] has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and metabolic pathways.
Biology: Helps in understanding the biological effects and mechanisms of yohimbine in living organisms.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of yohimbine.
Industry: Employed in the development of new drugs and therapeutic agents targeting alpha-2 adrenergic receptors
Wirkmechanismus
Yohimbine-[13C,d3] exerts its effects by blocking presynaptic alpha-2 adrenergic receptors. This action increases the release of norepinephrine and adrenaline, leading to enhanced sympathetic nervous system activity. The compound also affects the parasympathetic nervous system by increasing cholinergic activity. These combined effects result in increased blood flow and stimulation of various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Yohimbine-d3: Another labeled version of yohimbine with deuterium atoms.
Rauwolscine: An indole alkaloid with similar alpha-2 adrenergic receptor antagonist properties.
Corynanthine: Another indole alkaloid with similar pharmacological effects.
Uniqueness: Yohimbine-[13C,d3] is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it a valuable tool for researchers studying the pharmacokinetics and metabolic pathways of yohimbine .
Eigenschaften
Molekularformel |
C21H26N2O3 |
|---|---|
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
trideuterio(113C)methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1/i1+1D3 |
InChI-Schlüssel |
BLGXFZZNTVWLAY-BRIZNRDQSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])OC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
Kanonische SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium](/img/structure/B12056394.png)
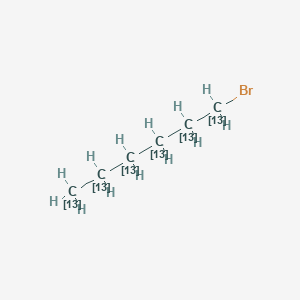
![8,21,34,47-tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B12056407.png)
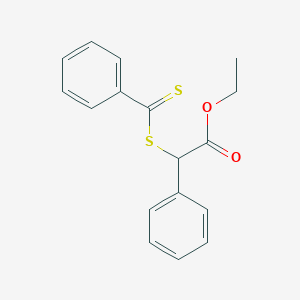
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12056415.png)
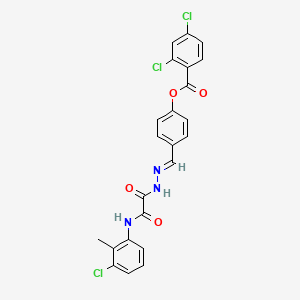
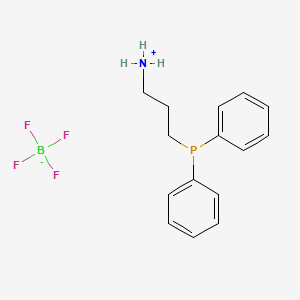

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12056450.png)
![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12056451.png)
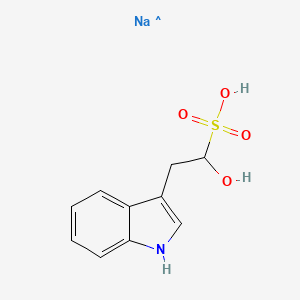
![2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-phenoxyphenyl)ethanone](/img/structure/B12056469.png)
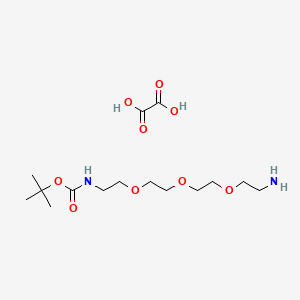
![(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12056475.png)
